3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione
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Overview
Description
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrrolidine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used in the synthesis of various derivatives and has similar chemical properties.
3,4-Dichlorophenylhydrazine hydrochloride: Another related compound with applications in organic synthesis.
Uniqueness
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-11(5-9(15)14-10(11)16)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCSGVWCUPOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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